Enantioselectivity and Conversion in Asymmetric Hydrogenation: Superior to Unsubstituted Chromene Carbamates
The compound was evaluated as a prochiral ene‑carbamate in the asymmetric hydrogenation step of etamicastat synthesis. Under optimized conditions with (R)‑TolBINAP/[Ru(p‑cymene)Cl₂]₂ and 0.1% H₃PO₄, it reached 100% conversion and 89–90% enantiomeric excess (ee) . In contrast, unsubstituted chromene carbamates gave lower conversions and ee values under comparable conditions . After a single recrystallization, the enantiopurity of the reduced carbamate was upgraded to 99.6–99.8% ee, a level essential for pharmaceutical manufacturing .
| Evidence Dimension | Asymmetric Hydrogenation Performance |
|---|---|
| Target Compound Data | 100% conversion; 89–90% ee; post‑recrystallization 99.6–99.8% ee |
| Comparator Or Baseline | Unsubstituted chromene carbamates (typical conversions 75–95%, ee 80–88% ) |
| Quantified Difference | ~5–10% higher ee and 5–25% higher conversion compared to unsubstituted analogues |
| Conditions | 0.25 M substrate in MeOH, 0.1% H₃PO₄, S/C = 1000, 30 bar H₂, 80 °C, 18–20 h |
Why This Matters
The 6,8‑difluoro substitution delivers the highest combination of conversion and ee, enabling a reliable, scalable manufacturing route to etamicastat with minimal waste and purification cost.
- [1] Beliaev, A. Org. Process Res. Dev. 2016, 20, 724‑732 (Table 10, entries 4‑5; Table 11, entry 1‑3) View Source
- [2] Dupau, P. et al. Tetrahedron: Asymmetry 1999, 10, 3467‑3471 (baseline ee for unsubstituted ene‑carbamates) View Source
